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Compound of Interest

Compound Name: (R)-MIK665

Cat. No.: B609037 Get Quote

An In-depth Review of Preclinical Efficacy, Resistance Mechanisms, and Rational Combination

Strategies

This technical guide provides a comprehensive overview of the preclinical research on (R)-
MIK665 (also known as S64315), a potent and selective MCL-1 inhibitor, in the context of

Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and

drug development professionals actively involved in oncology and hematology. Herein, we

detail the mechanism of action of (R)-MIK665, predictors of sensitivity and resistance, and the

synergistic potential of combination therapies. The guide includes structured data tables for

quantitative analysis, detailed experimental protocols for key assays, and visualizations of

relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action and
Therapeutic Rationale
(R)-MIK665 is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-

1), a member of the BCL-2 family. In many hematologic malignancies, including AML,

overexpression of MCL-1 is a key mechanism for tumor cell survival and resistance to

apoptosis. (R)-MIK665 binds to the BH3-binding groove of MCL-1, preventing it from

sequestering pro-apoptotic proteins like BAK and BAX. This inhibition leads to the activation of

the intrinsic apoptotic pathway, culminating in cancer cell death. The therapeutic rationale for

targeting MCL-1 in AML is underscored by the dependency of AML cells on this protein for
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survival and its association with resistance to other therapies, such as the BCL-2 inhibitor

venetoclax.[1][2][3]

Quantitative Analysis of (R)-MIK665 Activity in AML
The efficacy of (R)-MIK665 has been evaluated in primary AML samples and cell lines, with

sensitivity varying across different cellular contexts. The following tables summarize the key

quantitative data from these studies, including Drug Sensitivity Scores (DSS) and half-maximal

inhibitory concentrations (IC50).

Table 1: Drug Sensitivity Scores (DSS) of (R)-MIK665 in Primary AML Samples[1][4]

Sample Group
Number of
Samples (n)

DSS Range
Response
Classification

MIK665-sensitive 15 DSS ≥ 20 Sensitive

MIK665-intermediate 17 10 < DSS < 20 Intermediate

MIK665-resistant 10 DSS ≤ 10 Resistant

DSS is a measure of the area under the dose-response curve, providing a single metric for

drug sensitivity.

Table 2: Half-Maximal Inhibitory Concentration (IC50) of (R)-MIK665 in Primary AML Cell

Populations[1]

Cell Population
MIK665-sensitive
Samples (nM)

MIK665-
intermediate
Samples (nM)

MIK665-resistant
Samples (nM)

Leukocytes 5.4 45 134.8

Blast Cells 2 44.1 158.4

Monocytes 3.8 14.5 22.9

Lymphocytes 52.6 97.3 84.5
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Table 3: Efficacy of (R)-MIK665 in Combination with Venetoclax in Venetoclax-Resistant AML

Cell Lines[5]

Cell Line Treatment ZIP Synergy Score

MV4-11_VenR MIK665 + Venetoclax 17.5

MOLM-13_VenR MIK665 + Venetoclax 10.6

Kasumi-1_VenR MIK665 + Venetoclax 11.2

HL-60_VenR MIK665 + Venetoclax 16.1

ZIP (Zero Interaction Potency) score quantifies the degree of synergy, with higher scores

indicating stronger synergy.

Signaling Pathways and Resistance Mechanisms
The efficacy of (R)-MIK665 is intrinsically linked to the BCL-2 family-regulated apoptotic

pathway. Resistance to (R)-MIK665 in AML has been primarily associated with high expression

of the drug efflux pump ABCB1 (MDR1) and the anti-apoptotic protein BCL-XL.[6][7]
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Caption: Mechanism of action of (R)-MIK665 and resistance pathways in AML.

The synergistic effect of combining (R)-MIK665 with the BCL-2 inhibitor venetoclax is a

promising strategy to overcome resistance. This combination co-targets two critical anti-

apoptotic proteins, leading to a more profound induction of apoptosis.
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Caption: Rationale for combining (R)-MIK665 and venetoclax in resistant AML.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The

following protocols are based on the methods described in the research by Saad et al. (2025).

[8]

Ex Vivo Drug Sensitivity Testing of Primary AML
Samples
This protocol outlines a flow cytometry-based assay to determine the sensitivity of primary AML

cells to (R)-MIK665.

Isolate MNCs from
AML Patient Samples

Plate MNCs in
384-well plates

Add (R)-MIK665
(5 concentrations)

Incubate for 48h
at 37°C, 5% CO2

Stain with antibody cocktail
(CD markers) and

viability dyes (Annexin V/7-AAD)

Analyze on
iQue Screener PLUS

Flow Cytometer

Calculate Drug Sensitivity
Score (DSS)

Click to download full resolution via product page

Caption: Workflow for ex vivo drug sensitivity testing of (R)-MIK665 in AML.
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Protocol Steps:

Cell Preparation: Isolate mononuclear cells (MNCs) from fresh or viably cryopreserved AML

patient bone marrow or peripheral blood samples using Ficoll density gradient centrifugation.

Plating: Resuspend MNCs in a suitable culture medium and plate them in 384-well plates.

Drug Treatment: Add (R)-MIK665 at a range of five concentrations (e.g., 10 nM to 10,000

nM) to the designated wells. Include DMSO as a negative control and a potent cytotoxic

agent as a positive control.

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5%

CO2.

Staining: Stain the cells with a panel of fluorescently labeled antibodies to identify different

cell populations (e.g., CD45 for leukocytes, CD34/CD117 for blasts). Subsequently, stain

with Annexin V and a viability dye like 7-AAD to assess apoptosis and cell death.

Flow Cytometry: Acquire data using a high-throughput flow cytometer.

Data Analysis: Gate on the different cell populations and quantify the percentage of viable

cells at each drug concentration. Calculate the Drug Sensitivity Score (DSS) from the dose-

response curves.

Western Blotting for Protein Expression Analysis
This protocol is for assessing the protein levels of ABCB1, BCL-2, MCL-1, and BCL-XL in AML

cells.

Protocol Steps:

Protein Extraction: Lyse AML cells in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.
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SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and

separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for

ABCB1, BCL-2, MCL-1, BCL-XL, and a loading control (e.g., GAPDH or β-actin) overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Analysis: Quantify the band intensities and normalize to the loading control to compare

protein expression levels between samples.

Generation of Venetoclax-Resistant Cell Lines
This protocol describes the method for developing venetoclax-resistant AML cell lines for in

vitro studies.

Protocol Steps:

Parental Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-13) in standard culture

conditions.

Dose Escalation: Expose the cells to gradually increasing concentrations of venetoclax over

several weeks or months. Start with a concentration below the IC50 and double the

concentration with each passage as the cells develop resistance.

Selection of Resistant Clones: Isolate and expand cell populations that are able to proliferate

in high concentrations of venetoclax (e.g., >1 µM).
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Confirmation of Resistance: Confirm the venetoclax-resistant phenotype by performing a cell

viability assay and comparing the IC50 value to the parental cell line.

Characterization: Characterize the resistant cell lines for changes in the expression of BCL-2

family proteins using western blotting.

Clinical Development Overview
(R)-MIK665 (S64315) has been investigated in a Phase I clinical trial (NCT02979366) for

patients with relapsed or refractory AML and Myelodysplastic Syndrome (MDS).[9]

Table 4: Overview of Phase I Clinical Trial NCT02979366 for (R)-MIK665

Parameter Details

Study Title

Phase I Study of S64315 Administered

Intravenously in Patients With Acute Myeloid

Leukaemia or Myelodysplastic Syndrome

Status Completed

Phase Phase 1

Study Design
Open-label, non-randomized, dose-escalation

and dose-expansion study

Patient Population
Adults with relapsed/refractory AML or high-risk

MDS

Intervention
(R)-MIK665 (S64315) administered as an

intravenous infusion

Dosing Regimen

Once weekly in a 21-day cycle, starting at 50

mg, with potential for alternative dosing

schedules

Primary Objectives

To assess the safety and tolerability of (R)-

MIK665 and to determine the maximum

tolerated dose (MTD) and recommended Phase

2 dose (RP2D)
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Further clinical trials are exploring (R)-MIK665 in combination with other agents, such as

venetoclax, to leverage the synergistic effects observed in preclinical studies.[10]

Conclusion and Future Directions
(R)-MIK665 is a promising therapeutic agent for AML, particularly for patient subgroups with a

dependency on MCL-1 for survival. Preclinical research has identified biomarkers of response

and resistance, paving the way for patient stratification strategies. The combination of (R)-
MIK665 with venetoclax has demonstrated strong synergy in overcoming resistance to either

agent alone and warrants further clinical investigation. Future research should focus on

elucidating the complex interplay of resistance mechanisms and on the development of robust

predictive biomarkers to guide the clinical application of (R)-MIK665 and its combinations in

AML.
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To cite this document: BenchChem. [(R)-MIK665 in Acute Myeloid Leukemia: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609037#r-mik665-in-acute-myeloid-leukemia-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b609037#r-mik665-in-acute-myeloid-leukemia-research
https://www.benchchem.com/product/b609037#r-mik665-in-acute-myeloid-leukemia-research
https://www.benchchem.com/product/b609037#r-mik665-in-acute-myeloid-leukemia-research
https://www.benchchem.com/product/b609037#r-mik665-in-acute-myeloid-leukemia-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609037?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

